Samarium acetate hydrate

Description

Properties

IUPAC Name |

acetic acid;samarium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.H2O.Sm/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITSQBNOPPGAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Sm] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O7Sm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

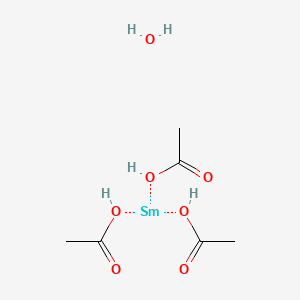

Samarium acetate hydrate chemical formula and structure

An In-Depth Technical Guide to Samarium Acetate Hydrate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant rare-earth compound. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of its chemical properties, structure, synthesis, and applications. We will move beyond simple data recitation to explore the causality behind its characteristics and the validation inherent in its scientific application.

Core Chemical Identity and Stoichiometry

Samarium (III) acetate is an inorganic salt of the rare-earth metal samarium with the chemical formula Sm(CH₃COO)₃.[1] In practice, it is most commonly encountered in its hydrated forms, where water molecules are integrated into the crystal structure. The degree of hydration can vary, leading to different compounds with distinct properties and CAS numbers. The general linear formula is often represented as (CH₃CO₂)₃Sm · xH₂O.[2][3]

Understanding the specific hydrate is critical for experimental accuracy, as the molecular weight and composition directly impact stoichiometric calculations. The most frequently referenced forms are the trihydrate and tetrahydrate.[1][4]

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | CAS Number |

| Samarium(III) Acetate (Anhydrous) | Sm(C₂H₃O₂)₃ | 327.49 | 10465-27-7 |

| Samarium(III) Acetate Hydrate | Sm(C₂H₃O₂)₃ · xH₂O | Variable | 100587-91-5 |

| Samarium(III) Acetate Trihydrate | Sm(C₂H₃O₂)₃ · 3H₂O | 381.54 | 17829-86-6 |

| Samarium(III) Acetate Tetrahydrate | Sm(C₂H₃O₂)₃ · 4H₂O | 399.55 | 15280-52-1 |

Physicochemical Properties and Specifications

This compound is typically an off-white, crystalline powder.[5][6] Its physical properties are crucial for handling, storage, and application in various chemical systems. The compound is valued for its high purity in research settings, often exceeding 99.9%.[5]

| Property | Value | Notes |

| Appearance | Off-white powder/crystalline solid | [5][6][7] |

| Solubility | Soluble in water | [6][7] |

| Density | ~1.94 g/cm³ | For the trihydrate[4] |

| Decomposition | Decomposes to Samarium Oxide upon heating | [8] |

Molecular and Crystal Structure

The structure of this compound is defined by the coordination of the central samarium(III) ion. The Sm³⁺ ion acts as a Lewis acid, coordinating with the carboxylate oxygen atoms of the acetate anions and the oxygen atoms of the water molecules. The acetate ions can act as bidentate or bridging ligands, leading to complex polymeric structures in the solid state.

A study of a related adduct, [Sm(CH₃COO)₃(H₂O)₂] · CH₃COOH, revealed a dimeric structure where two samarium centers are bridged by acetate ligands.[9] In these structures, the samarium ion is typically 9-coordinate, achieving a stable electron configuration by sharing electrons with the surrounding ligands. The water molecules play a crucial role in stabilizing the crystal lattice through hydrogen bonding.

Caption: A conceptual diagram of the 9-coordinate environment of a Samarium(III) ion.

Synthesis and Characterization

The synthesis of this compound is a standard acid-base reaction that provides a reliable pathway to high-purity material. The choice of precursor (oxide, hydroxide, or carbonate) is often based on availability and reactivity.

Experimental Protocol: Synthesis from Samarium(III) Oxide

This protocol describes a self-validating method for producing high-purity this compound.

-

Reaction Setup: To a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 100 mL of a 50% aqueous acetic acid solution.[1]

-

Precursor Addition: While stirring, slowly add stoichiometric amounts of high-purity (≥99.9%) samarium(III) oxide (Sm₂O₃) in small portions. The reaction is: Sm₂O₃ + 6CH₃COOH → 2Sm(CH₃COO)₃ + 3H₂O.[4] The slow addition prevents excessive heat generation.

-

Dissolution: Gently heat the solution to approximately 60-70°C to facilitate the complete dissolution of the oxide. The solution should become clear.

-

Filtration: Once the reaction is complete and the solution is clear, hot-filter it through a Whatman filter paper to remove any unreacted oxide or particulate impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization. The formation of off-white crystals indicates the precipitation of this compound.

-

Isolation and Drying: Isolate the crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water, followed by a cold, low-polarity solvent like diethyl ether to facilitate drying. Dry the product in a vacuum desiccator to a constant weight.[1]

Caption: Workflow for the synthesis of this compound.

Characterization Techniques

-

Thermogravimetric Analysis (TGA): TGA is essential for determining the number of water molecules in the hydrate. The sample is heated at a controlled rate, and the mass loss is recorded. The initial weight loss corresponds to the loss of water of hydration, which typically occurs between 100-220°C.[10] Subsequent decomposition at higher temperatures (above 400°C) yields samarium oxides.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of acetate and water ligands. The spectrum will show a strong, broad absorption around 3200-3500 cm⁻¹ corresponding to the O-H stretching of water. Characteristic asymmetric and symmetric COO⁻ stretching vibrations of the acetate group will appear around 1550 cm⁻¹ and 1420 cm⁻¹, respectively.

-

X-Ray Diffraction (XRD): Powder XRD provides a fingerprint of the crystalline material. The resulting diffraction pattern can be compared to known standards to confirm the crystal phase and purity of the synthesized this compound.

Key Applications in Science and Technology

The utility of this compound stems from the unique properties of the samarium ion.

-

Precursor for Advanced Materials: It is an excellent precursor for producing high-purity samarium oxide (Sm₂O₃) through thermal decomposition.[8] These oxides are used in phosphors, specialty glass, and high-temperature ceramics.

-

Catalysis: In organic synthesis, this compound can function as a Lewis acid catalyst, mediating reactions such as esterifications and condensation reactions.[7][11] Its predictable reactivity makes it a reliable choice for developing new chemical methodologies.[11]

-

Nuclear Medicine: Samarium is used in medicine in the form of the radioisotope Samarium-153 (¹⁵³Sm). High-purity samarium compounds, for which samarium acetate can be a starting material, are critical for producing radiopharmaceuticals used in targeted radiotherapy, particularly for bone cancer palliation.[7]

Safety, Handling, and Storage

As with all chemical reagents, proper handling is imperative.

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses and gloves.[2] Avoid inhalation of the powder by working in a well-ventilated area or a fume hood.

-

Storage: this compound is hygroscopic and can be sensitive to air. It should be stored in a tightly sealed container in a cool, dry place to maintain its integrity.[4]

Conclusion

This compound is more than a simple chemical reagent; it is a versatile compound whose precise stoichiometry and structure are key to its function. From synthesizing advanced materials to its role in catalysis and its connection to nuclear medicine, a thorough understanding of its properties is essential for innovation. The protocols and data presented in this guide offer a foundation for its effective and safe use in demanding research and development environments.

References

- Understanding the Properties and Applications of Samarium(III)

-

Samarium(III) acetate . Wikipedia. [Link]

-

Samarium(III) Acetate Hydrate . AMERICAN ELEMENTS®. [Link]

-

Samarium acetate . Crystal growing wiki. [Link]

-

SAMARIUM(III) ACETATE HYDRATE | CAS#:17829-86-6 . Chemsrc. [Link]

-

Production of High Purity Samarium Acetate for Use in Nuclear Area . Redalyc. [Link]

-

Infrared spectra and thermal decompositions of metal acetates and dicarboxylates . Canadian Science Publishing. [Link]

-

Understanding the Applications and Sourcing of this compound . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

[Sm(CH3COO)3 (H2O)2] · CH3COOH, an Acetic Acid Adduct of Samarium(III) Acetate Dihydrate . ResearchGate. [Link]

Sources

- 1. Samarium(III) acetate - Wikipedia [en.wikipedia.org]

- 2. Samarium(III) acetate 99.9 trace metals 100587-91-5 [sigmaaldrich.com]

- 3. Samarium(III) acetate 99.9 trace metals 100587-91-5 [sigmaaldrich.com]

- 4. Samarium acetate - Crystal growing [en.crystalls.info]

- 5. nbinno.com [nbinno.com]

- 6. Samarium (III) Acetate Trihydrate - CAS No. 17829-86-6 [prochemonline.com]

- 7. Page loading... [wap.guidechem.com]

- 8. americanelements.com [americanelements.com]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to Samarium(III) Acetate Hydrate (CAS No. 100587-91-5)

Abstract

Samarium(III) acetate hydrate (Sm(CH₃COO)₃·xH₂O) is a versatile rare-earth compound that is increasingly finding application in diverse fields, from catalysis in organic synthesis to the fabrication of advanced materials and as a subject of interest in biochemical research. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and key applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. The document details established protocols for its synthesis and characterization, explores its catalytic potential, and discusses the current understanding of its biological activity and toxicological profile.

Introduction: The Significance of Samarium(III) Acetate Hydrate

Samarium, a lanthanide series element, possesses unique electronic and magnetic properties that are imparted to its compounds.[1][2] Samarium(III) acetate hydrate, a salt of trivalent samarium and acetic acid, serves as a readily available and moderately water-soluble source of samarium ions.[3][4] Its utility stems from its role as a precursor for the synthesis of samarium oxide and other samarium-based materials, and as a catalyst in various chemical transformations.[5][6][7] This guide aims to be a centralized resource for the scientific community, consolidating technical data and practical insights into the effective use of this compound.

Physicochemical Properties

Samarium(III) acetate hydrate is typically an off-white to pale yellow crystalline powder.[5][7][8] The degree of hydration can vary, with trihydrate and tetrahydrate forms being common.[8][9] The CAS number 100587-91-5 specifically refers to the hydrated form.[8]

Table 1: Key Physicochemical Properties of Samarium(III) Acetate Hydrate

| Property | Value | Source(s) |

| CAS Number | 100587-91-5 | [8] |

| Molecular Formula | Sm(C₂H₃O₂)₃ · xH₂O | [3] |

| Molecular Weight | 327.49 g/mol (anhydrous basis) | [10] |

| Appearance | Off-white to pale yellow powder | [5][7] |

| Density | ~1.94 g/cm³ | [8] |

| Solubility | Moderately soluble in water | [3][4] |

Synthesis and Characterization

Synthesis Protocol: High-Purity Samarium(III) Acetate Tetrahydrate

A reliable method for the synthesis of high-purity samarium(III) acetate tetrahydrate involves the reaction of samarium(III) oxide with acetic acid.[8] A detailed protocol adapted from literature is as follows:[11]

Experimental Workflow: Synthesis of Sm(CH₃COO)₃·4H₂O

Caption: Workflow for the synthesis of Samarium(III) acetate tetrahydrate.

Step-by-Step Methodology:

-

Dissolution: Slowly add stoichiometric amounts of high-purity samarium(III) oxide (Sm₂O₃) to a 50% aqueous solution of acetic acid with continuous stirring and gentle heating. The dissolution of the oxide indicates the formation of samarium acetate.[8]

-

Filtration: Once the samarium oxide has completely dissolved, filter the hot solution to remove any insoluble impurities.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. Needle-like crystals of samarium(III) acetate tetrahydrate will precipitate.

-

Isolation: Collect the crystals by vacuum filtration and wash them sparingly with cold deionized water to remove excess acetic acid.

-

Drying: Dry the purified crystals in a vacuum desiccator over a suitable drying agent to obtain the final product.

Quality Control and Characterization

Ensuring the purity and identity of the synthesized samarium(III) acetate hydrate is crucial for its application in research and development. A combination of analytical techniques should be employed for comprehensive characterization.

3.2.1. Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for determining the hydration state and thermal stability of the compound. The TGA curve for samarium(III) acetate tetrahydrate shows distinct mass loss steps corresponding to the loss of water molecules, followed by the decomposition of the anhydrous acetate to samarium oxide at higher temperatures.[11]

Table 2: Representative TGA/DTG Data for Samarium(III) Acetate Tetrahydrate [11]

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 50-150 | ~18% | Loss of four water molecules (H₂O) |

| 300-500 | Variable | Decomposition of anhydrous acetate |

| >600 | Stable | Formation of Samarium(III) Oxide (Sm₂O₃) |

3.2.2. X-ray Diffraction (XRD)

X-ray diffraction is used to confirm the crystalline structure of the synthesized product. The diffraction pattern should be compared with standard data from crystallographic databases to verify the phase purity.[11]

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The spectrum of samarium(III) acetate hydrate will exhibit characteristic absorption bands for the acetate group (C=O and C-O stretching) and the water of hydration (O-H stretching).[11]

Applications in Research and Development

Catalysis in Organic Synthesis

Samarium(III) compounds are known to act as Lewis acid catalysts in a variety of organic transformations. Samarium(III) acetate hydrate is a convenient and effective catalyst for reactions such as esterification, condensation, and polymerization.[5][6][7]

4.1.1. Ring-Opening Polymerization

Samarium(III) acetate has been demonstrated to be an effective initiator for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and trimethylene carbonate.[10] The polymerization proceeds via a coordination-insertion mechanism.

Proposed Mechanism: ROP of Trimethylene Carbonate

Caption: Proposed coordination-insertion mechanism for the ROP of TMC.

Experimental Protocol: Polymerization of Trimethylene Carbonate

-

Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, add the desired amount of trimethylene carbonate (TMC) and samarium(III) acetate initiator. The monomer to initiator molar ratio can be varied to control the molecular weight of the resulting polymer.

-

Polymerization: Heat the solvent-free mixture under vacuum with continuous stirring. The reaction temperature is typically maintained between 70 and 150 °C.

-

Work-up: After the desired reaction time, dissolve the resulting polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., methanol).

-

Purification: Collect the polymer by filtration and dry it under vacuum to a constant weight.

Precursor for Advanced Materials

Samarium(III) acetate hydrate is an excellent precursor for the synthesis of samarium-based materials due to its controlled decomposition to samarium oxide upon heating.[3][4]

4.2.1. Synthesis of Samarium Oxide Nanoparticles

Thermal decomposition of samarium(III) acetate hydrate can be employed to produce samarium oxide (Sm₂O₃) nanoparticles with controlled morphology and size. These nanoparticles have applications in catalysis and ceramics.

4.2.2. Fabrication of Phosphors

Samarium-doped materials often exhibit strong luminescence properties. While samarium nitrate is commonly used, samarium acetate can also serve as the samarium source in the synthesis of phosphors for applications in lighting and displays. The synthesis typically involves a solid-state reaction or a co-precipitation method where a host material is doped with samarium.

Biological Activity and Toxicological Profile

The biological properties of samarium compounds are an area of active research, particularly in the context of drug development.

Anticancer and Antimicrobial Potential

Several samarium complexes have demonstrated anticancer activity against various tumor cell lines. The proposed mechanisms often involve interaction with DNA. Additionally, samarium-containing compounds have shown antimicrobial properties. It is important to note that much of this research has been conducted with samarium complexes other than the simple acetate hydrate. Further studies are needed to specifically evaluate the cytotoxic and antimicrobial efficacy of samarium(III) acetate hydrate.

Toxicology and Safety

Comprehensive toxicological data specifically for samarium(III) acetate hydrate is limited. However, information from other samarium salts, such as the chloride, can provide some initial insights. Studies on samarium chloride have shown that its toxicity is dependent on the route of administration, with oral ingestion being less toxic than intraperitoneal injection.[3][4]

Safety and Handling:

Based on available Safety Data Sheets (SDS) for Samarium(III) acetate hydrate, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile or rubber), chemical safety goggles, and a lab coat. In case of dust formation, use a NIOSH-certified respirator.[5][8]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area. Wash hands thoroughly after handling.[5][8]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It is hygroscopic and should be protected from moisture.

-

First Aid:

Conclusion and Future Outlook

Samarium(III) acetate hydrate is a valuable compound with a growing number of applications in both academic research and industrial development. Its role as a versatile catalyst and a precursor for advanced materials is well-established. The emerging research into the biological activities of samarium compounds suggests potential future applications in the pharmaceutical and biomedical fields. Further in-depth studies on its catalytic mechanisms, specific biological effects, and a comprehensive toxicological profile will be crucial for unlocking its full potential.

References

- Understanding the Properties and Applications of Samarium(III) Acetate Hydrate. (n.d.). Google Cloud.

-

Samarium(III) acetate. (2023, March 19). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Monsalve, M., et al. (2019). Use of samarium (III) acetate as initiator in ring-opening polymerization of trimethylene carbonate. Scopus. Retrieved January 15, 2026, from [Link]

-

Samarium(III) Acetate Hydrate. (n.d.). American Elements. Retrieved January 15, 2026, from [Link]

-

Samarium acetate. (2021, July 8). In Crystal growing wiki. Retrieved January 15, 2026, from [Link]

-

Sannino, D., Lisi, L., Ciambelli, P., Reverchon, E., & Della Porta, G. (1999). Samarium oxide nanoparticles produced by thermal decomposition of Supercritical AntiSolvent precipitated (SAS) samarium acetate. IRIS - UNISA. Retrieved January 15, 2026, from [Link]

-

Samarium(III) Acetate Hydrate. (n.d.). MySkinRecipes. Retrieved January 15, 2026, from [Link]

-

Ramírez, J. M. C., Medina, D., López-Carrasquero, F., & Contreras, R. R. (2019). Ring-Opening Polymerization Of L-Lactide Initiated By Samarium(III) Acetate. ResearchGate. Retrieved January 15, 2026, from [Link]

-

SAMARIUM ACETATE, hydrate. (2016, October 31). Gelest, Inc. Retrieved January 15, 2026, from [Link]

-

(2020). In vitro anticancer activity of parent and nano-encapsulated samarium(iii) complex towards antimicrobial activity studies and FS-DNA/BSA binding affinity. National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Queiroz, C. A. S., & Pedreira, W. R. (2020). Production of High Purity Samarium Acetate for Use in Nuclear Area. Redalyc. Retrieved January 15, 2026, from [Link]

-

(2021). Biological properties, therapeutic and diagnostic applications of Samarium and Samarium nanoparticles. ResearchGate. Retrieved January 15, 2026, from [Link]

-

Samarium. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Samarium Suppliers. (n.d.). American Elements. Retrieved January 15, 2026, from [Link]

-

Fuchs, R., et al. (2018). [Sm(CH3COO)3(H2O)2] · CH3COOH, an Acetic Acid Adduct of Samarium(III) Acetate Dihydrate. ResearchGate. Retrieved January 15, 2026, from [Link]

-

Samarium(III) acetate hydrate (Sm(OOCCH3)3•xH2O)-Powder. (n.d.). FUNCMATER. Retrieved January 15, 2026, from [Link]

-

Haley, T. J., et al. (1961). Toxicological and pharmacological effects of gadolinium and samarium chlorides. British Journal of Pharmacology and Chemotherapy, 17(3), 526-532. Retrieved January 15, 2026, from [Link]

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. gelest.com [gelest.com]

- 3. prochemonline.com [prochemonline.com]

- 4. sds.strem.com [sds.strem.com]

- 5. prochemonline.com [prochemonline.com]

- 6. ameslab.gov [ameslab.gov]

- 7. tracesciences.com [tracesciences.com]

- 8. steelfire.com [steelfire.com]

- 9. fishersci.com [fishersci.com]

- 10. 乙酸钐(III) 水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Crystal Structure of Samarium(III) Acetate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samarium(III) acetate trihydrate, Sm(CH₃COO)₃·3H₂O, is a lanthanide carboxylate compound whose structural characteristics are crucial for its application in materials science and as a precursor in chemical synthesis. This guide provides a comprehensive examination of its crystal structure, determined through single-crystal X-ray diffraction. We present a detailed synthesis protocol, an overview of the structural elucidation workflow, and an in-depth analysis of the nine-coordinate samarium center, its polymeric nature, and the intricate hydrogen-bonding network. This document serves as a technical resource, consolidating crystallographic data and procedural insights to support advanced research and development.

Introduction

The lanthanide series of elements offers a rich landscape for coordination chemistry, owing to their unique electronic configurations and large ionic radii. Samarium, a member of this series, forms complexes that are investigated for applications in catalysis, luminescence, and medicine. The precise arrangement of atoms in the solid state—the crystal structure—dictates a material's physical and chemical properties, including its stability, solubility, and reactivity. Therefore, a thorough understanding of the crystal structure of precursor materials like samarium(III) acetate trihydrate is fundamental for the rational design of novel functional materials and pharmaceuticals.

From aqueous solutions, samarium acetate crystallizes as a trihydrate, Sm(CH₃COO)₃·3H₂O[1]. This guide focuses on the detailed structural features of this specific hydrate, providing the foundational knowledge required for its effective utilization.

Synthesis and Crystallization

The synthesis of high-quality single crystals is a prerequisite for accurate structural determination. Samarium(III) acetate trihydrate is typically prepared by the reaction of a samarium(III) precursor, such as samarium(III) oxide, with acetic acid[1][2]. The subsequent crystallization is controlled to yield crystals suitable for diffraction studies.

Protocol 2.1: Synthesis of Samarium(III) Acetate Trihydrate Crystals

This protocol details a standard laboratory procedure for synthesizing single crystals of Sm(CH₃COO)₃·3H₂O.

Materials:

-

Samarium(III) oxide (Sm₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Filter paper (0.22 µm pore size)

Procedure:

-

Reaction: Slowly add a stoichiometric amount of samarium(III) oxide powder to a 50% (v/v) aqueous solution of acetic acid with continuous stirring[2]. The reaction is complete when the oxide powder has fully dissolved, forming a clear, pale yellow solution[1]. The chemical equation is: Sm₂O₃ + 6CH₃COOH → 2Sm(CH₃COO)₃ + 3H₂O[1]

-

Filtration: Filter the resulting solution through a 0.22 µm filter to remove any unreacted particulates.

-

Crystallization: Transfer the filtrate to a clean beaker and cover it with perforated parafilm. Allow the solvent to evaporate slowly at room temperature over several days.

-

Rationale: Slow evaporation is critical as it allows for the ordered growth of large, well-defined single crystals with minimal defects, which are essential for high-quality X-ray diffraction data.

-

-

Crystal Harvesting: Once prismatic, light yellow crystals have formed, carefully decant the mother liquor.

-

Drying and Storage: Gently wash the crystals with a small amount of ice-cold deionized water and dry them between two sheets of filter paper. Due to its deliquescent nature, the product should be stored in a sealed container[3].

Diagram: Synthesis Workflow

Caption: Standard workflow for crystal structure determination using SC-XRD.

The Crystal Structure of Samarium(III) Acetate Trihydrate

Studies have shown that samarium(III) acetate trihydrate crystallizes in the tetragonal crystal system.[1] The structure is characterized by a high coordination number for the samarium ion and a complex network of bridging ligands and hydrogen bonds.

Crystallographic Data Summary

The following table summarizes typical crystallographic data for samarium(III) acetate trihydrate.

| Parameter | Value |

| Chemical Formula | C₆H₁₅O₉Sm [4] |

| Molar Mass | 381.53 g/mol [1] |

| Crystal System | Tetragonal [1] |

| Density (calculated) | 1.94 g/cm³ [1] |

| Coordination Number | 9 |

| Coordination Geometry | Distorted Tricapped Trigonal Prism [5] |

Coordination Environment of the Samarium(III) Ion

The Sm³⁺ ion is nine-coordinate, a common feature for larger lanthanide ions.[5][6] The coordination sphere is composed of oxygen atoms from both the acetate ligands and water molecules. The resulting coordination polyhedron can be described as a distorted tricapped trigonal prism.[5]

The acetate ligands exhibit diverse coordination modes. They act as chelating and bridging ligands, connecting adjacent samarium centers. This bridging is fundamental to the formation of the extended polymeric structure.

Diagram: Sm³⁺ Coordination Environment

Caption: Schematic of the nine-coordinate environment around the Sm³⁺ ion.

The Polymeric Chain Structure

The samarium-oxygen polyhedra are not isolated units. Bridging acetate ligands link adjacent Sm³⁺ centers, forming one-dimensional polymeric chains that propagate through the crystal lattice. This catenated structure is a hallmark of many lanthanide carboxylates.

Role of Hydrogen Bonding

The three water molecules in the formula unit play a crucial structural role. They complete the coordination sphere of the samarium ion and participate in an extensive network of hydrogen bonds. These hydrogen bonds link adjacent polymeric chains to one another and to the non-coordinating oxygen atoms of the acetate groups, creating a stable three-dimensional supramolecular architecture.

Implications of the Structure on Material Properties

The defined crystal structure directly influences the material's properties:

-

Thermal Stability: The presence of coordinated water molecules means that thermal decomposition will proceed in distinct steps, starting with dehydration. Understanding the bonding of these water molecules is key to predicting the thermal stability profile.

-

Solubility: The polymeric nature and the extensive hydrogen bonding network affect the kinetics and thermodynamics of dissolution.

-

Reactivity: The coordination environment and the accessibility of the Sm³⁺ center are critical factors for its use as a precursor in the synthesis of other samarium-containing materials, such as oxides or metal-organic frameworks.

Conclusion

The crystal structure of samarium(III) acetate trihydrate is a complex and elegant arrangement featuring nine-coordinate metal centers, diverse acetate binding modes, and a one-dimensional polymeric framework consolidated by extensive hydrogen bonding. A precise understanding of this structure, achieved through rigorous synthesis and single-crystal X-ray diffraction analysis, is indispensable for researchers leveraging this compound in materials science, chemical synthesis, and drug development. The detailed data and protocols provided in this guide offer a solid foundation for future innovation and application.

References

- Ready Access to Anhydrous Anionic Lanthanide Acetates by Using Imidazolium Acetate Ionic Liquids as the Reaction Medium. (n.d.). National Institutes of Health.

-

Samarium acetate. (2021, July 8). Crystal growing wiki. Retrieved from [Link]

-

Fuchs, R., & Schleid, T. (1992). [Sm(CH3COO)3(H2O)2] · CH3COOH, an Acetic Acid Adduct of Samarium(III) Acetate Dihydrate. Zeitschrift für Naturforschung B, 47(2), 179-182. Retrieved from [Link]

-

Synthesis and crystal structure of [SmN(CH2COO)(3)(H2O)(2)]center dot H2O. (n.d.). ResearchGate. Retrieved from [Link]

-

Samarium(III) acetate. (n.d.). In Wikipedia. Retrieved from [Link]

-

Samarium Acetate (Sm(C2H3O2)3•4H2O). (n.d.). AEM REE. Retrieved from [Link]

-

Samarium(3+);triacetate;trihydrate. (n.d.). PubChem. Retrieved from [Link]

-

Lossin, A., & Meyer, G. (2021). The RE(OAc)3 · 2AcOH Structure Type. A Non-Linear, One-Dimensional Coordination Polymer with Unequal Interatomic Rare Earth Distances. Chemistry, 3(3), 849-860. Retrieved from [Link]

-

Three-dimensional Samarium(III) Coordination Polymer With 1,2,4,5-Benzenetetracarboxylate Ligand and Ethylenediammonium. (n.d.). Retrieved from [Link]

Sources

- 1. Samarium acetate - Crystal growing [en.crystalls.info]

- 2. Samarium(III) acetate - Wikipedia [en.wikipedia.org]

- 3. aemree.com [aemree.com]

- 4. Samarium(3+);triacetate;trihydrate | C6H15O9Sm | CID 91886277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. inorgchemres.org [inorgchemres.org]

A Technical Guide to the Hydrated Forms of Samarium(III) Acetate for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the various hydrated forms of samarium(III) acetate, a compound of increasing interest in materials science and drug delivery systems. Understanding the nuanced differences between these hydrates is critical for researchers and drug development professionals seeking to leverage their unique physicochemical properties. This document delves into the synthesis, structural characterization, and thermal behavior of samarium(III) acetate hydrates, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Hydration in Lanthanide Acetates

The degree of hydration in lanthanide salts, such as samarium(III) acetate, profoundly influences their crystal structure, solubility, and thermal stability. These properties are not merely academic curiosities; they have significant implications for the material's performance in various applications. For instance, in the context of drug delivery, the rate of dissolution and subsequent bioavailability of a samarium-based therapeutic can be directly linked to its hydration state. Furthermore, the synthesis of advanced materials, where samarium(III) acetate may serve as a precursor, often requires precise control over the starting material's composition, including its water content.

This guide will focus on the known hydrated forms of samarium(III) acetate, providing a comprehensive overview of their preparation and characterization to enable researchers to select and synthesize the appropriate form for their specific application.

Synthesis of Samarium(III) Acetate Hydrates: A Practical Approach

The preparation of specific hydrated forms of samarium(III) acetate requires careful control of reaction conditions. The most commonly reported hydrates are the tetrahydrate and a dihydrate, which exists as an acetic acid adduct. A trihydrate form is also commercially available.

Synthesis of Samarium(III) Acetate Tetrahydrate (Sm(CH₃COO)₃·4H₂O)

The tetrahydrate is a common starting material and can be synthesized by reacting samarium(III) oxide with acetic acid.[1]

Experimental Protocol:

-

Dissolution: Suspend samarium(III) oxide (Sm₂O₃) in a 50% aqueous solution of acetic acid. The reaction is as follows: Sm₂O₃ + 6CH₃COOH → 2Sm(CH₃COO)₃ + 3H₂O

-

Heating: Gently heat the mixture with continuous stirring to facilitate the dissolution of the oxide. The solution will turn a pale yellow color.

-

Crystallization: Concentrate the resulting solution by slow evaporation at room temperature. Colorless to pale yellow crystals of samarium(III) acetate tetrahydrate will form.

-

Isolation and Drying: Isolate the crystals by filtration and wash them with a small amount of cold deionized water. Dry the crystals under vacuum to remove excess water.[1]

Causality Behind Experimental Choices: The use of a 50% acetic acid solution ensures a sufficient excess of the acid to drive the reaction to completion and to maintain an acidic environment that prevents the precipitation of samarium hydroxide. Slow evaporation is crucial for obtaining well-defined crystals suitable for characterization.

Diagram of the Synthesis Workflow for Samarium(III) Acetate Tetrahydrate

Caption: Workflow for the synthesis of samarium(III) acetate tetrahydrate.

Synthesis of the Samarium(III) Acetate Dihydrate Acetic Acid Adduct ([Sm(CH₃COO)₃(H₂O)₂]·CH₃COOH)

A dihydrate form of samarium(III) acetate has been identified as an acetic acid adduct with the formula [Sm(CH₃COO)₃(H₂O)₂]·CH₃COOH.[2] The synthesis of this specific crystalline form typically involves crystallization from an acetic acid-rich aqueous solution.

Experimental Protocol:

-

Preparation of Saturated Solution: Prepare a saturated solution of samarium(III) acetate in a dilute aqueous acetic acid solution at an elevated temperature.

-

Slow Cooling: Allow the solution to cool down slowly to room temperature. The slow cooling process promotes the formation of single crystals.

-

Crystal Growth: Single crystals of the dihydrate adduct can be obtained by isothermal evaporation of the solvent from the aqueous solution.[2]

-

Isolation: Carefully isolate the formed crystals.

Causality Behind ExperimentalChoices: The presence of excess acetic acid in the crystallization medium is the key factor that leads to the formation of the acetic acid adduct. The slow cooling and isothermal evaporation techniques are employed to control the crystallization rate, which is essential for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Structural Characterization of Hydrated Samarium(III) Acetate

The different hydrated forms of samarium(III) acetate exhibit distinct crystal structures, which can be elucidated using single-crystal X-ray diffraction. Spectroscopic techniques such as FTIR and Raman spectroscopy provide complementary information on the coordination environment of the samarium ion and the acetate ligands.

Crystal Structure of [Sm(CH₃COO)₃(H₂O)₂]·CH₃COOH

The crystal structure of the dihydrate adduct reveals a dimeric nature, with the formula {[Sm(CH₃COO)₃(H₂O)₂]}₂.[2] The samarium ion is coordinated by oxygen atoms from the acetate groups and water molecules. The acetic acid molecule is not directly coordinated to the samarium ion but is incorporated into the crystal lattice through hydrogen bonding. This compound crystallizes in the trigonal system.[2]

Table 1: Crystallographic Data for [Sm(CH₃COO)₃(H₂O)₂]·CH₃COOH [2]

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R-3 |

| a (pm) | 2695.1(3) |

| c (pm) | 1030.8(4) |

| Vm (cm³/mol) | 216.97(5) |

Diagram of the Dimeric Structure of the Dihydrate Adduct

Caption: A simplified representation of the dimeric structure of the samarium(III) acetate dihydrate acetic acid adduct.

Spectroscopic Characterization (FTIR & Raman)

Vibrational spectroscopy is a powerful tool for probing the local coordination environment of the acetate and water ligands in different hydrated forms.

FTIR Spectroscopy: The infrared spectrum of samarium(III) acetate hydrates is characterized by strong absorption bands corresponding to the carboxylate group (COO⁻) vibrations. The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group are sensitive to the coordination mode of the acetate ligand (monodentate, bidentate, bridging). The presence of water is confirmed by a broad absorption band in the 3200-3600 cm⁻¹ region due to O-H stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C-C stretching and COO⁻ deformation modes are often more clearly resolved in the Raman spectrum. Changes in the Raman spectra between different hydrated forms can be correlated with changes in the Sm-O bond distances and the overall crystal symmetry.

Expected Spectral Features:

-

ν(O-H): A broad band in the 3200-3600 cm⁻¹ region in the FTIR spectrum, indicative of coordinated and lattice water.

-

νₐₛ(COO⁻): A strong band typically in the 1520-1580 cm⁻¹ region.

-

νₛ(COO⁻): A strong band typically in the 1400-1450 cm⁻¹ region.

-

Δν (νₐₛ - νₛ): The separation between the asymmetric and symmetric stretching frequencies can provide insights into the coordination mode of the acetate group. A larger Δν is often associated with a more covalent character of the metal-oxygen bond.

Thermal Analysis: Dehydration and Decomposition Pathways

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques for studying the thermal stability and decomposition of hydrated samarium(III) acetate. The TGA curve provides quantitative information about the loss of water molecules and the subsequent decomposition of the anhydrous acetate, while the DSC curve indicates the endothermic or exothermic nature of these processes.

Experimental Protocol for Thermal Analysis:

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is recommended.

-

Sample Preparation: Accurately weigh a small amount of the samarium(III) acetate hydrate (typically 5-10 mg) into an inert crucible (e.g., alumina).

-

Atmosphere: Conduct the analysis under a controlled atmosphere, typically flowing nitrogen or air, at a constant flow rate (e.g., 50 mL/min).

-

Heating Program: Heat the sample from ambient temperature to a final temperature of around 1000°C at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Analyze the resulting TGA and DSC curves to determine the temperature ranges of dehydration and decomposition, the corresponding mass losses, and the associated thermal events.

Expected Thermal Decomposition Pathway of Samarium(III) Acetate Tetrahydrate:

The thermal decomposition of Sm(CH₃COO)₃·4H₂O typically proceeds in multiple steps:

-

Dehydration: The four water molecules are lost in one or more steps, usually in the temperature range of 50-250°C. The exact temperatures can vary depending on the heating rate.

-

Decomposition of Anhydrous Acetate: The anhydrous samarium(III) acetate then decomposes to form samarium oxycarbonate (Sm₂O₂CO₃) as an intermediate.

-

Formation of Samarium Oxide: Finally, the oxycarbonate decomposes at higher temperatures to yield the final product, samarium(III) oxide (Sm₂O₃).

Table 2: Illustrative TGA Data for the Decomposition of a Lanthanide Acetate Hydrate

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 80 - 150 | ~9% | Loss of 2 water molecules |

| 150 - 250 | ~9% | Loss of remaining 2 water molecules |

| 350 - 500 | ~40% | Decomposition of anhydrous acetate to oxycarbonate |

| 600 - 800 | ~10% | Decomposition of oxycarbonate to oxide |

Note: This is an illustrative example. The exact temperatures and mass losses will vary for different hydrated forms of samarium(III) acetate and are dependent on experimental conditions.

Diagram of the Thermal Decomposition Pathway

Caption: Generalized thermal decomposition pathway for hydrated samarium(III) acetate.

Applications in Drug Development and Materials Science

The unique properties of samarium and its compounds have led to their exploration in various biomedical applications, particularly in cancer therapy and drug delivery.[3][4] The radioactive isotope ¹⁵³Sm is used in radiopharmaceuticals for the treatment of bone metastases.[3] Samarium-containing nanoparticles and complexes are also being investigated as carriers for targeted drug delivery.

The hydration state of samarium(III) acetate can play a crucial role in these applications. For example:

-

Precursor for Nanoparticle Synthesis: The thermal decomposition of a specific hydrated form of samarium(III) acetate can be used to synthesize samarium oxide nanoparticles with controlled size and morphology. The dehydration and decomposition characteristics will directly influence the properties of the resulting nanoparticles.

-

Drug Formulation: In the formulation of samarium-based drugs, the solubility and dissolution rate of the active pharmaceutical ingredient are critical. The different hydrated forms of samarium(III) acetate will exhibit different solubilities, which can be tailored for specific delivery profiles.

-

Catalysis: Samarium compounds are known to catalyze various organic reactions. The coordination environment of the samarium ion, which is influenced by the presence of water molecules, can affect its catalytic activity and selectivity.

Conclusion

The different hydrated forms of samarium(III) acetate are distinct chemical entities with unique structural and thermal properties. A thorough understanding of their synthesis and characterization is paramount for their effective utilization in research and development, especially in the promising fields of drug delivery and advanced materials. This guide has provided a comprehensive overview of the key aspects of these fascinating compounds, equipping researchers with the foundational knowledge and practical protocols necessary for their work. The continued investigation into the nuanced effects of hydration on the properties of lanthanide acetates will undoubtedly unlock new possibilities for their application.

References

-

Samarium(III) acetate. In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Lanthanum Acetate (La(C2H3O2)3•4H2O). AEM REE. Retrieved January 15, 2026, from [Link]

- Fuchs, R., & Schleid, T. (2005). [Sm(CH3COO)3(H2O)2] · CH3COOH, an Acetic Acid Adduct of Samarium(III) Acetate Dihydrate. Zeitschrift für anorganische und allgemeine Chemie, 631(10), 1795-1798.

- Ready Access to Anhydrous Anionic Lanthanide Acetates by Using Imidazolium Acetate Ionic Liquids as the Reaction Medium. (2021). Chemistry – A European Journal, 27(52), 13181-13189.

- Production of High Purity Samarium Acetate for Use in Nuclear Area. (2021).

-

Lanthanum acetate. In Wikipedia. Retrieved January 15, 2026, from [Link]

- Patil, K. C., Chandrashekhar, G. V., George, M. V., & Rao, C. N. R. (1968). Infrared spectra and thermal decompositions of metal acetates and dicarboxylates. Canadian Journal of Chemistry, 46(2), 257-265.

- Queiroz, C. A. S., & Pedreira, W. R. (2021). Production of High Purity Samarium Acetate for Use in Nuclear Area.

-

Samarium Acetate (Sm(C2H3O2)3•4H2O). AEM REE. Retrieved January 15, 2026, from [Link]

- Zhang, Y., Li, J., Zhao, Y., & Chen, J. (2016). A doxorubicin delivery system: Samarium/mesoporous bioactive glass/alginate composite microspheres. Materials Science and Engineering: C, 67, 205-213.

-

Research progress on the preparation and application of rare earth acetate. (2024). Suzhou KP Chemical Co., Ltd. Retrieved January 15, 2026, from [Link]

Sources

- 1. Modification of chitosan by using samarium for potential use in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Ready Access to Anhydrous Anionic Lanthanide Acetates by Using Imidazolium Acetate Ionic Liquids as the Reaction Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Samarium acetate hydrate as a precursor for samarium oxide nanoparticle synthesis

An In-Depth Technical Guide to the Synthesis of Samarium Oxide Nanoparticles using Samarium Acetate Hydrate

Authored by a Senior Application Scientist

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of samarium oxide (Sm₂O₃) nanoparticles, utilizing this compound as a versatile and effective precursor. This guide emphasizes the causality behind experimental choices, provides validated protocols, and is grounded in authoritative references.

Introduction: The Significance of Samarium Oxide Nanoparticles and the Precursor Advantage

Samarium oxide (Sm₂O₃), a key rare-earth oxide, is gaining substantial attention for its unique electronic, optical, and catalytic properties.[1][2] In nanostructured form, these properties are amplified, leading to applications in diverse fields such as high-performance catalysis, biomedical imaging, and cancer therapy.[3][4][5] Sm₂O₃ nanoparticles are particularly noted for their thermal stability and utility in glass, optics, and sensors.[1][6]

The choice of precursor is a critical determinant of the final nanoparticle's characteristics. This compound ((CH₃CO₂)₃Sm · xH₂O) offers distinct advantages:

-

High Purity: It can be synthesized to a high degree of purity, ensuring minimal contamination in the final product.[7]

-

Controlled Decomposition: Acetate ligands decompose cleanly at relatively moderate temperatures, yielding the oxide and gaseous byproducts like CO₂ and acetone, which minimizes residual impurities.[8]

-

Aqueous Solubility: Its solubility in water and polar solvents makes it suitable for a variety of wet-chemical synthesis routes.[9]

-

In-situ Stabilization: The acetate anion can act as a capping agent during synthesis, providing a degree of control over particle growth and agglomeration.

This guide details three primary, reliable methods for synthesizing Sm₂O₃ nanoparticles from this compound: Co-precipitation, Hydrothermal Synthesis, and Sol-Gel Synthesis.

General Experimental Workflow

The synthesis and application of Sm₂O₃ nanoparticles follow a logical progression from precursor selection to final characterization and functional testing. Understanding this workflow is essential for reproducible and reliable results.

Caption: A general workflow for the synthesis, characterization, and application of Sm₂O₃ nanoparticles.

Synthesis Methodologies & Protocols

The selection of a synthesis method directly impacts the physicochemical properties of the resulting nanoparticles, such as size, crystallinity, and morphology, which in turn govern their functional performance.[2][4]

Co-precipitation Method

This method is valued for its simplicity, scalability, and cost-effectiveness. It involves the precipitation of a samarium precursor (e.g., samarium hydroxide) from the samarium acetate solution by adding a precipitating agent. A subsequent calcination step converts the precursor into crystalline Sm₂O₃.[4]

Causality: The key to this method is controlling the rate of precipitation. A slow, uniform increase in pH, often achieved using urea which hydrolyzes upon heating to slowly release hydroxide ions, promotes homogeneous nucleation and growth, leading to a narrower particle size distribution.[10] Rapid addition of a strong base like NaOH can cause localized high supersaturation, resulting in uncontrolled growth and agglomeration.

Detailed Protocol:

-

Precursor Solution Preparation: Dissolve a calculated amount of samarium (III) acetate hydrate (e.g., to achieve a 0.1 M solution) in deionized water with vigorous stirring.

-

Precipitating Agent Addition: Add an aqueous solution of a precipitating agent, such as ammonium hydroxide or a 1.2 M urea solution, dropwise to the samarium acetate solution while maintaining vigorous stirring.[10] Continue stirring for 2-4 hours at room temperature to ensure complete precipitation.

-

Aging and Washing: Age the resulting white precipitate in the mother liquor for 1 hour. Collect the precipitate by centrifugation (e.g., 4000 rpm for 10 minutes). Wash the precipitate repeatedly with deionized water and then with ethanol to remove unreacted ions and byproducts.

-

Drying: Dry the washed precipitate in an oven at 80-100°C for 12-24 hours to obtain a fine powder of the samarium precursor (e.g., samarium hydroxide or a basic carbonate).

-

Calcination: Calcine the dried powder in a muffle furnace. A typical procedure involves heating at a controlled rate (e.g., 5°C/min) to a temperature between 500°C and 800°C and holding for 2-4 hours.[4] This step decomposes the precursor into samarium oxide (Sm₂O₃) nanoparticles.

Caption: Workflow for the co-precipitation synthesis of Sm₂O₃ nanoparticles.

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution within a sealed vessel (autoclave) at temperatures above the boiling point of water.[4] This technique is renowned for producing highly crystalline nanoparticles with well-defined morphologies directly, sometimes bypassing the need for a high-temperature post-calcination step.[11]

Causality: The elevated temperature and pressure inside the autoclave increase the solubility of the reactants and accelerate reaction kinetics. This environment facilitates the dissolution and recrystallization of primary particles, a process known as Ostwald ripening, which leads to the formation of thermodynamically stable, highly crystalline nanostructures. The choice of solvent, temperature, and reaction time are critical parameters for controlling particle size and shape.[11][12]

Detailed Protocol:

-

Precursor Solution: Prepare a 0.05 M aqueous solution of samarium (III) acetate hydrate.[6]

-

pH Adjustment (Optional): Add a mineralizer or pH-adjusting agent like hexamethylenetetramine (HMT) or ammonium hydroxide to the solution to control the hydrolysis and condensation reactions.[13]

-

Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a temperature between 150°C and 200°C for 12-24 hours.[4]

-

Cooling and Collection: Allow the autoclave to cool to room temperature naturally. Collect the resulting precipitate by filtration or centrifugation.

-

Washing and Drying: Wash the product thoroughly with deionized water and ethanol to remove any unreacted precursors or byproducts.

-

Final Processing: Dry the final powder in an oven at 80-100°C. If the as-synthesized product is a hydroxide or hydrated oxide, a mild calcination step (e.g., 500°C) may be required to obtain the pure crystalline Sm₂O₃ phase.

| Parameter | Typical Range | Effect on Nanoparticle Properties | Reference |

| Temperature | 140 - 220 °C | Higher temperatures generally lead to larger, more crystalline particles. | [4][11] |

| Time | 12 - 48 hours | Longer reaction times can promote particle growth and improve crystallinity. | [4] |

| pH / Mineralizer | 7 - 11 | Influences hydrolysis rate and can direct the morphology (e.g., nanorods vs. nanospheres). | [13][14] |

| Precursor Conc. | 0.01 - 0.5 M | Higher concentrations can lead to increased nucleation density and smaller particles, but also potential aggregation. | [6] |

| Table 1. Key parameters and their influence in the hydrothermal synthesis of Sm₂O₃ nanoparticles. |

Sol-Gel Method

The sol-gel process is a versatile wet-chemical technique for fabricating materials from a chemical solution ('sol') that acts as a precursor for an integrated network ('gel').[15][16] This method offers excellent control over the purity, homogeneity, and textural properties of the final product at a molecular level.

Causality: The process hinges on two primary reactions: hydrolysis of the precursor to form reactive hydroxyl groups, and condensation of these groups to form metal-oxygen-metal bridges (M-O-M), which builds the gel network. A chelating agent, such as citric acid, is often used to control the hydrolysis and condensation rates by forming stable complexes with the metal ions, preventing premature precipitation and ensuring a more ordered gel structure. The subsequent drying and calcination steps remove the solvent and organic components, collapsing the gel network into a high-surface-area oxide.[16]

Detailed Protocol:

-

Sol Preparation: Dissolve samarium (III) acetate hydrate in a solvent like deionized water or ethanol.

-

Chelating Agent Addition: Add a chelating agent, such as citric acid, in a specific molar ratio to the samarium salt (e.g., citric acid:Sm³⁺ ratio of 2:1). Stir until a clear, homogeneous solution (the 'sol') is formed.

-

Gel Formation: Heat the sol at a moderate temperature (e.g., 60-80°C) with continuous stirring. The solvent will gradually evaporate, increasing the concentration and leading to the formation of a viscous, transparent gel.

-

Drying: Dry the gel in an oven at 100-120°C for several hours to remove the remaining solvent, resulting in a solid xerogel.

-

Calcination: Calcine the xerogel in a furnace at temperatures ranging from 500°C to 800°C. This step burns off the organic components and promotes the crystallization of the Sm₂O₃ nanopowder.

Caption: Workflow for the sol-gel synthesis of Sm₂O₃ nanoparticles.

Self-Validating Protocols: Characterization Techniques

To ensure the successful synthesis of Sm₂O₃ nanoparticles and to understand their properties, a suite of characterization techniques is essential. This validation step is crucial for establishing the trustworthiness of the protocols.

-

X-ray Diffraction (XRD): This is the primary technique for identifying the crystalline phase of the synthesized material. The diffraction pattern of the product should be compared with standard patterns for cubic or monoclinic Sm₂O₃ (e.g., JCPDS cards).[1][17] The broadening of the diffraction peaks can be used in the Scherrer equation to estimate the average crystallite size.[1]

-

Scanning Electron Microscopy (SEM): SEM provides information on the surface morphology, particle shape, and degree of agglomeration of the nanopowder.[18] It is useful for assessing the overall microstructure of the sample.

-

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging than SEM, allowing for the direct visualization of individual nanoparticles.[18] It provides accurate data on particle size distribution, shape, and can also reveal information about the internal structure and crystallinity through selected area electron diffraction (SAED).[14]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify functional groups. In this context, it is critical for confirming the removal of acetate groups and other organic residues after calcination. The absence of characteristic C-H and C=O stretching bands and the presence of Sm-O vibration bands confirm the formation of the pure oxide.

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states. It is used to confirm the presence of Sm and O and to verify that samarium is in the correct +3 oxidation state.[19][20]

| Technique | Primary Information Obtained | Typical Result for Sm₂O₃ NPs |

| XRD | Crystalline phase and crystallite size. | Diffraction peaks matching cubic or monoclinic Sm₂O₃.[1][17] |

| SEM | Surface morphology, agglomeration. | Images showing clusters of spherical or rod-shaped particles.[18] |

| TEM | Individual particle size, shape, crystallinity. | High-resolution images of nanoparticles (e.g., 5-100 nm), SAED patterns with rings indicating polycrystalline nature.[1][18] |

| FTIR | Functional groups, purity. | Presence of Sm-O absorption bands and absence of organic precursor bands. |

| XPS | Elemental composition, oxidation state. | Peaks corresponding to Sm 3d and O 1s, confirming Sm³⁺ oxidation state.[19][20] |

| Table 2. Summary of key characterization techniques for Sm₂O₃ nanoparticles. |

Applications in Research and Drug Development

The unique properties of Sm₂O₃ nanoparticles make them promising candidates for a range of advanced applications.

-

Catalysis: Sm₂O₃ nanoparticles are effective heterogeneous catalysts for various organic reactions, including the dehydration of alcohols and oxidative coupling of methane.[19][21] Their high surface area and unique electronic structure contribute to their catalytic activity.[6][22] In some cases, they can act as purely heterogeneous catalysts, which is advantageous for catalyst recyclability and minimizing product contamination.[21]

-

Biomedicine and Drug Development: Rare earth oxide nanoparticles are being extensively investigated for biomedical applications.[3] Sm₂O₃ nanoparticles have demonstrated significant antibacterial and antifungal properties against a wide range of microorganisms.[3] Their potential use in cancer therapy is also an active area of research, where they may act by generating reactive oxygen species (ROS) or modulating cellular signaling pathways.[4][5] The oxide forms of lanthanides are often preferred in biomedicine due to their enhanced biocompatibility.[3]

Conclusion

This compound is an excellent and versatile precursor for the synthesis of high-purity samarium oxide nanoparticles. By carefully selecting a synthesis methodology—such as co-precipitation, hydrothermal, or sol-gel—and controlling key experimental parameters, researchers can tune the physicochemical properties of the nanoparticles to suit specific applications in catalysis, biomedicine, and materials science. The protocols and characterization workflows detailed in this guide provide a solid foundation for the successful and reproducible synthesis of these advanced materials.

References

-

Title: Synthesis and Characterization of Sm2O3 Nanoparticles using combustion method - IRJET Source: International Research Journal of Engineering and Technology URL: [Link]

-

Title: Potential Applications of Rare Earth Metal Nanoparticles in Biomedicine - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Sm2O3 and Sm2O3-based nanostructures for photocatalysis, sensors, CO conversion, and biological applications - Catalysis Science & Technology (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

- Title: Samarium Oxide Based Nanomaterials for Heterogeneous Catalysis - Google Books Source: Google Books URL

-

Title: Phytosynthesis via wasted onion peel extract of samarium oxide/silver core/shell nanoparticles for excellent inhibition of microbes - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Preparation of Samarium Oxide Nanoparticles and its Catalytic Activity on the Esterification Source: ResearchGate URL: [Link]

-

Title: Single molecule study of samarium oxide nanoparticles as a purely heterogeneous catalyst for one-pot aldehyde chemistry - Catalysis Science & Technology (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

-

Title: (PDF) Biological properties, therapeutic and diagnostic applications of Samarium and Samarium nanoparticles - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Synthesis, characterization and electro oxidation behavior of samarium oxide nanorods Source: ResearchGate URL: [Link]

-

Title: Experimental Design for the Optimization of Hydrothermal Synthesis of Samarium Oxide (Sm2O3) Nanoparticles under Supercritical Water Condition Source: International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering URL: [Link]

-

Title: Synthesis and Theoretical Analysis of Samarium Nanoparticles: Perspectives in Nuclear Medicine | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Formation and Characterization of Samarium Oxide Generated from Different Precursors Source: ResearchGate URL: [Link]

-

Title: Photochemical Synthesis and Characterization of Novel Samarium Oxide Nanoparticles: Toward a Heterogeneous Brønsted Acid Cataly - The Royal Society of Chemistry Source: Royal Society of Chemistry URL: [Link]

-

Title: XRD pattern of the samarium oxide nanoparticles prepared by thermal... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Photochemical synthesis and characterization of novel samarium oxide nanoparticles: toward a heterogeneous Brønsted acid catalyst - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

-

Title: Hydrothermal Preparation of Nanosized Sm2O3 Assisted by Carbon Microspheres as Templates - Atlantis Press Source: Atlantis Press URL: [Link]

-

Title: Photochemical synthesis and characterization of novel samarium oxide nanoparticles: toward a heterogeneous Brønsted acid catalyst - Toronto Metropolitan University Source: Toronto Metropolitan University URL: [Link]

-

Title: Experimental Design for the Optimization of Hydrothermal Synthesis of Samarium Oxide (Sm2O3) Nanoparticles under Supercritical Water Condition - Semantic Scholar Source: Semantic Scholar URL: [Link]

-

Title: A facile green synthesis of Sm2O3 nanoparticles via microwave-assisted urea precipitation route and their optical properties | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: (PDF) Sol-Gel Synthesis and Characterization of Nanoparticles - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Photochemical synthesis and characterization of novel samarium oxide nanoparticles: toward a heterogeneous Brønsted acid catalyst - AWS Source: Amazon Web Services URL: [Link]

-

Title: Graphical representation of co-precipitation synthesis of ZrO2:Sm2O3@Co3O4 nanoparticles at using CTAB at 750–800 °C - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Samarium(III) acetate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Infrared spectra and thermal decompositions of metal acetates and dicarboxylates - Canadian Science Publishing Source: Canadian Science Publishing URL: [Link]

-

Title: Bio-directed Synthesis of Sm2O3 NPs by Hibiscus Syriacus Ardens flower extract as an effective catalyst in the preparation of benzimidazole derivatives - Nanochemistry Research Source: Nanochemistry Research URL: [Link]

-

Title: Redalyc.Production of High Purity Samarium Acetate for Use in Nuclear Area Source: Redalyc URL: [Link]

-

Title: Review on Sol-Gel Synthesis of Perovskite and Oxide Nanomaterials - MDPI Source: MDPI URL: [Link]

-

Title: Samarium Products | Stanford Advanced Materials Source: Stanford Advanced Materials URL: [Link]

-

Title: Thermal Decomposition of Cerium(III) Acetate Hydrate by a Three-dimensional Thermal Analysis | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

Sources

- 1. irjet.net [irjet.net]

- 2. Sm2O3 and Sm2O3-based nanostructures for photocatalysis, sensors, CO conversion, and biological applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Potential Applications of Rare Earth Metal Nanoparticles in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. redalyc.org [redalyc.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Samarium(III) acetate - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. ijcea.org [ijcea.org]

- 12. [PDF] Experimental Design for the Optimization of Hydrothermal Synthesis of Samarium Oxide (Sm2O3) Nanoparticles under Supercritical Water Condition | Semantic Scholar [semanticscholar.org]

- 13. atlantis-press.com [atlantis-press.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Phytosynthesis via wasted onion peel extract of samarium oxide/silver core/shell nanoparticles for excellent inhibition of microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

- 21. Single molecule study of samarium oxide nanoparticles as a purely heterogeneous catalyst for one-pot aldehyde chemistry - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 22. Samarium Oxide Based Nanomaterials for Heterogeneous Catalysis - Gregory K. Hodgson - Google Books [books.google.ca]

Application Notes & Protocols: Leveraging Samarium Acetate Hydrate in the Synthesis of Advanced Ceramic Materials

Introduction: The Strategic Role of Samarium in Advanced Ceramics

Samarium (Sm), a rare earth element, imparts unique and highly desirable properties to ceramic materials. When incorporated into a ceramic matrix, samarium can significantly enhance ionic conductivity, and magnetic and optical properties, and improve thermal stability.[1] Samarium acetate hydrate, Sm(CH₃COO)₃·xH₂O, serves as a high-purity, versatile precursor for introducing samarium into various ceramic systems. Its decomposition characteristics and solubility in common solvents make it a valuable starting material in several synthesis routes, including co-precipitation, sol-gel, and hydrothermal methods.

The choice of a metal acetate precursor, such as this compound, is a critical experimental decision. The acetate anion, upon decomposition, influences the formation of intermediate phases and the ultimate microstructure of the ceramic product. Compared to other common precursors like nitrates, acetates can lead to different particle morphologies due to their more complex, multi-step decomposition pathways.[2] This guide provides detailed protocols and the scientific rationale for using this compound in the preparation of three distinct classes of advanced ceramic materials: Samarium-Doped Ceria (SDC), Samarium Iron Garnet (SmIG), and Samarium Cobalt Oxide (SmCoO₃).

I. Samarium-Doped Ceria (SDC) via Co-Precipitation

Samarium-doped ceria (SDC) is a leading ionic conductor for intermediate-temperature solid oxide fuel cells (IT-SOFCs). The introduction of Sm³⁺ into the CeO₂ lattice creates oxygen vacancies, which are essential for high oxygen ion mobility. The co-precipitation method is a scalable and effective technique for producing homogenous, nanosized SDC powders.

Causality of Experimental Choices:

-

Precursor Selection: this compound is chosen for its good solubility in water, allowing for a homogenous solution with the cerium precursor. The acetate ions can also act as a capping agent during particle nucleation, influencing the final particle size and morphology.[3] However, it is important to note that the complex decomposition of acetates can sometimes lead to less uniform particle shapes compared to precursors with simpler decomposition profiles.[2]

-

Precipitating Agent: Ammonium hydroxide is used to raise the pH of the solution, causing the simultaneous precipitation of cerium and samarium hydroxides. A rapid increase in pH ensures uniform nucleation and prevents compositional inhomogeneity in the resulting powder.

-

Washing and Drying: Thorough washing with deionized water is crucial to remove residual ions from the precipitation process, which could negatively impact the electrical properties of the final ceramic. Subsequent washing with ethanol helps to prevent hard agglomeration of the nanoparticles during drying.

-

Calcination Temperature: The calcination step is critical for converting the hydroxide precursors into the desired crystalline oxide phase. The temperature is chosen to be high enough to ensure complete decomposition of the precursors and crystallization of the SDC, but low enough to prevent excessive grain growth, which would reduce the density of active sites for ionic conduction.

Experimental Protocol: Co-Precipitation of Ce₀.₈Sm₀.₂O₁.₉

1. Precursor Solution Preparation:

- Dissolve stoichiometric amounts of cerium (III) acetate hydrate (Ce(CH₃COO)₃·xH₂O) and samarium (III) acetate hydrate (Sm(CH₃COO)₃·xH₂O) in deionized water to achieve a 20 mol% samarium doping level. For example, to prepare 10g of Ce₀.₈Sm₀.₂O₁.₉, you would calculate the required mass of each precursor based on their molar masses and the desired final product composition.

- Stir the solution vigorously for 30 minutes to ensure complete dissolution and a homogenous mixture.

2. Precipitation:

- Slowly add a 1 M solution of ammonium hydroxide (NH₄OH) dropwise to the precursor solution while stirring continuously.

- Monitor the pH of the solution. Continue adding the precipitating agent until the pH reaches approximately 10. A gelatinous precipitate will form.

3. Aging and Washing:

- Age the precipitate in the mother liquor for 2 hours under continuous stirring to ensure complete precipitation.

- Separate the precipitate by centrifugation or filtration.

- Wash the precipitate three times with deionized water, followed by two washes with absolute ethanol to minimize agglomeration.

4. Drying and Calcination:

- Dry the washed precipitate in an oven at 80°C for 12 hours. . Grind the dried powder gently in an agate mortar.

- Calcine the powder in a furnace at 700°C for 4 hours in an air atmosphere to obtain the crystalline SDC powder.

Workflow Diagram: Co-Precipitation of SDC

Caption: Workflow for the synthesis of SDC nanopowder via co-precipitation.

II. Samarium Iron Garnet (Sm₃Fe₅O₁₂) via Sol-Gel Synthesis

Samarium Iron Garnet (SmIG) is a magnetic ceramic with applications in microwave devices and magneto-optical systems. The sol-gel method offers excellent chemical homogeneity and lower crystallization temperatures compared to conventional solid-state reactions, leading to finer, more uniform powders.

Causality of Experimental Choices:

-

Precursor and Solvent System: this compound and iron(III) nitrate nonahydrate are used as metal precursors. Acetic acid and ethylene glycol act as solvents and complexing agents. Ethylene glycol plays a crucial role in forming a polymeric network (a gel) that traps the metal ions in a highly dispersed state, preventing their segregation during drying and calcination.

-

Gelation: The formation of a stable gel is essential for maintaining the atomic-level mixing of the samarium and iron precursors. The temperature and time for gelation are optimized to ensure a complete reaction without premature precipitation.

-

Drying: Controlled drying of the gel is necessary to avoid cracking and to produce a precursor powder with a high surface area.

-

Calcination: A multi-step calcination process is often employed. An initial lower temperature step removes organic residues, followed by a higher temperature step to crystallize the garnet phase. The final temperature is critical for achieving a pure garnet structure without the formation of secondary phases.

Experimental Protocol: Sol-Gel Synthesis of Sm₃Fe₅O₁₂

1. Sol Preparation:

- In a beaker, dissolve a stoichiometric amount of samarium (III) acetate hydrate in glacial acetic acid with gentle heating and stirring.

- In a separate beaker, dissolve a stoichiometric amount of iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) in ethylene glycol.

- Once both solutions are clear, slowly add the iron nitrate solution to the samarium acetate solution under vigorous stirring.

2. Gelation:

- Heat the resulting solution to 80-90°C while stirring continuously.

- Maintain this temperature until a viscous, transparent gel is formed. This may take several hours.

3. Drying and Grinding:

- Dry the gel in an oven at 120°C for 24 hours to obtain a solid xerogel.

- Grind the xerogel into a fine powder using an agate mortar and pestle.

4. Calcination:

- Place the powder in a furnace and heat to 400°C for 2 hours to burn off the organic components.

- Increase the temperature to 900°C and hold for 4 hours to crystallize the samarium iron garnet phase.

- Allow the furnace to cool down to room temperature naturally.

Workflow Diagram: Sol-Gel Synthesis of SmIG

Caption: Workflow for the sol-gel synthesis of Samarium Iron Garnet.

III. Samarium Cobalt Oxide (SmCoO₃) via Hydrothermal Synthesis

Samarium cobaltite (SmCoO₃) with a perovskite structure is a material of interest for catalysts and cathodes in solid oxide fuel cells. Hydrothermal synthesis is an advantageous method for producing crystalline powders directly from solution at relatively low temperatures, offering good control over particle size and morphology.

Causality of Experimental Choices:

-

Precursor and Mineralizer: this compound and cobalt (II) acetate tetrahydrate are used as the metal precursors. A mineralizer, such as potassium hydroxide (KOH), is added to control the pH and facilitate the dissolution and recrystallization of the oxide product under hydrothermal conditions.

-

Hydrothermal Reaction: The reaction is carried out in a sealed autoclave under elevated temperature and pressure. These conditions promote the formation of the crystalline perovskite phase directly from the precursor solution. The temperature and duration of the reaction are key parameters for controlling the crystallinity and phase purity of the product.

-

Post-synthesis Treatment: The product is thoroughly washed to remove any unreacted precursors or mineralizer. A final low-temperature drying step is sufficient as the crystalline phase is already formed during the hydrothermal process.

Experimental Protocol: Hydrothermal Synthesis of SmCoO₃

1. Precursor Solution:

- Dissolve stoichiometric amounts of samarium (III) acetate hydrate and cobalt (II) acetate tetrahydrate (Co(CH₃COO)₂·4H₂O) in deionized water.

- Stir the solution until all precursors are fully dissolved.

2. pH Adjustment:

- Slowly add a concentrated solution of potassium hydroxide (KOH) to the precursor solution to adjust the pH to a highly alkaline value (e.g., pH 12-13).

3. Hydrothermal Treatment:

- Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

- Seal the autoclave and heat it to 180-200°C for 12-24 hours.

- After the reaction, allow the autoclave to cool down to room temperature naturally.

4. Product Recovery: